N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has been conducted on compounds structurally related to N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, focusing on their potential as anticancer agents. These studies include the design, synthesis, and in vitro cytotoxic activity assessment against various cancer cell lines. For instance, a series of derivatives was tested on 60 cancer cell lines, showing significant growth inhibition against certain lines, highlighting the compound's potential in cancer treatment strategies (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Agents
Another area of research involves the synthesis of novel derivatives for evaluating their anti-inflammatory and analgesic properties. For example, compounds derived from visnagenone–ethylacetate showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, presenting a promising approach for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroinflammation Imaging
A novel series of compounds related to the given chemical structure, including derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been reported as selective ligands for the translocator protein (18 kDa). This is significant for imaging neuroinflammatory processes using positron emission tomography (PET), providing valuable tools for diagnosing and studying neurological diseases (Dollé et al., 2008).
Antimicrobial Activity
Research on related structures has also extended to the development of antimicrobial agents. Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-Chloro-6-ethoxy-4-acetylpyridine exhibited good antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Hossan et al., 2012).
Chemotherapeutic Agents
Derivatives synthesized from 3-methoxyphenol were assessed for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. Certain compounds demonstrated high inhibitory activity against tumor cell lines, underscoring the chemical structure's potential as a basis for designing chemotherapeutic agents (Kaya et al., 2017).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-12-21-18(23-30-12)17-15-8-3-4-9-24(15)20(28)25(19(17)27)11-16(26)22-13-6-5-7-14(10-13)29-2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCCYGPFNEAOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.